N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride
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Overview
Description
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride, also known as nereistoxin, is a chemical compound with the molecular formula C5H11NS2·HCl. It is a derivative of nereistoxin, a natural product first isolated from the marine annelid Lumbriconereis heteropoda.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride typically involves the reaction of N,N-dimethyl-1,2-dithiolan-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Materials: N,N-Dimethyl-1,2-dithiolan-4-amine and hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring.
Purification: The product is purified through recrystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and amines.
Substitution: Alkylated amines and other substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its insecticidal properties and potential use in pest control.
Medicine: Investigated for its potential therapeutic effects, including its role as an acetylcholine receptor antagonist.
Industry: Utilized in the development of insecticides and other agrochemicals.
Mechanism of Action
The primary mechanism of action of N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride involves blocking the nicotinic acetylcholine receptor. This action disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The compound’s chemical similarity to acetylcholine allows it to bind to the receptor, preventing acetylcholine from exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Cartap: Another nereistoxin derivative used as an insecticide.
Bensultap: A related compound with similar insecticidal properties.
Thiocyclam: Another derivative with a similar mode of action.
Uniqueness
N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride is unique due to its high potency and specificity for the nicotinic acetylcholine receptor. Its ability to effectively disrupt insect nervous systems while being less toxic to mammals makes it a valuable compound in pest control .
Properties
CAS No. |
71057-75-5 |
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Molecular Formula |
C5H12ClNS2 |
Molecular Weight |
185.7 g/mol |
IUPAC Name |
N,N-dimethyldithiolan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H11NS2.ClH/c1-6(2)5-3-7-8-4-5;/h5H,3-4H2,1-2H3;1H |
InChI Key |
UEAOWHWVNVSMSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CSSC1.Cl |
Origin of Product |
United States |
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